5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-methoxy-5-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-8-3-2-6(4-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDMDTRQLTTWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde: A Technical Whitepaper
Executive Summary
The incorporation of fluorinated moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry, drastically improving metabolic stability, lipophilicity, and target binding affinity. 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a highly versatile, tri-substituted building block. It features three distinct orthogonal functional groups: an electrophilic aldehyde, an electron-donating methoxy ether, and a highly electron-withdrawing trifluoroacetyl group.
This whitepaper provides an in-depth mechanistic and procedural blueprint for synthesizing this complex molecule. By analyzing the synergistic directing effects of the substituents, we establish a highly regioselective, two-step "Anisole-First" pathway utilizing Friedel-Crafts acylation followed by Rieche formylation, overcoming the inherent limitations of direct benzaldehyde functionalization[1].
Structural & Mechanistic Rationale
Designing a synthesis pathway for a 1,2,5-trisubstituted benzene ring requires strict exploitation of electrophilic aromatic substitution (EAS) directing rules.
Attempting to synthesize the target directly from 2-methoxybenzaldehyde (o-anisaldehyde) via Friedel-Crafts trifluoroacetylation is procedurally flawed. The formyl group (-CHO) strongly coordinates with Lewis acid catalysts (e.g., AlCl
The "Anisole-First" Logic
A far more elegant and self-validating approach reverses the functionalization order. By starting with anisole (methoxybenzene), we rely on the following mechanistic causality:
-
Initial Acylation: The methoxy group is strongly activating (+M) and directs the incoming trifluoroacetyl group almost exclusively to the para position due to steric hindrance at the ortho position, yielding 4-methoxy-2,2,2-trifluoroacetophenone[2].
-
Regioselective Formylation: In the intermediate, the para position is blocked. The methoxy group directs ortho (position 3), while the newly added trifluoroacetyl group (-COCF
) is strongly deactivating (-M, -I) and directs meta (also position 3). This creates a perfect synergistic directing effect , funneling the formyl electrophile exclusively to the desired carbon to form 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde.
Fig 1: Synergistic directing effects governing the regioselective Rieche formylation.
The Primary Synthetic Pathway
To execute the formylation on a ring deactivated by a trifluoroacetyl group, standard Vilsmeier-Haack conditions (POCl
Fig 2: Two-step synthesis pathway via Friedel-Crafts acylation and Rieche formylation.
Experimental Protocols
The following self-validating protocols are engineered for high yield and scalability, minimizing the risk of polymerization or poly-functionalization.
Step 1: Synthesis of 4-Methoxy-2,2,2-trifluoroacetophenone
Rationale: AlCl
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.
-
Reagent Loading: Add anhydrous aluminum chloride (AlCl
, 1.5 equiv, 100 mmol) to 150 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath. -
Acylation: Dropwise, add trifluoroacetic anhydride (TFAA, 1.2 equiv, 80 mmol) over 15 minutes. Stir for 10 minutes to form the active acylium ion complex.
-
Substrate Addition: Dissolve anisole (1.0 equiv, 66.6 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1).
-
Workup: Carefully pour the mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to quench the aluminum complex. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic phases with saturated NaHCO
, brine, and dry over anhydrous Na SO . -
Purification: Concentrate under reduced pressure. The crude product can be purified via vacuum distillation or used directly in the next step. (Expected Yield: 82-88%).
Step 2: Rieche Formylation to Target Compound
Rationale: Dichloromethyl methyl ether is a potent formylating agent. TiCl
-
Setup: In a flame-dried 250 mL flask under argon, dissolve 4-methoxy-2,2,2-trifluoroacetophenone (1.0 equiv, 40 mmol) in 100 mL of anhydrous DCM. Cool to 0 °C.
-
Catalyst Addition: Slowly add Titanium(IV) chloride (TiCl
, 2.0 equiv, 80 mmol) via syringe. The solution will darken, indicating complexation. -
Formylation: Dropwise, add dichloromethyl methyl ether (1.5 equiv, 60 mmol) over 20 minutes.
-
Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Hydrolysis: Pour the dark reaction mixture onto 150 g of ice water. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate α-alkoxybenzyl chloride to the aldehyde.
-
Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 50 mL). Wash the combined organics with water, saturated NaHCO
, and brine. Dry over MgSO . -
Purification: Evaporate the solvent. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/DCM gradient) to afford the pure 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde as a crystalline solid. (Expected Yield: 65-75%).
Quantitative Data & Pathway Comparison
To justify the selection of the "Anisole-First" Rieche pathway, we compare it against the theoretical "Benzaldehyde-First" pathway (which requires acetal protection, Friedel-Crafts acylation, and acidic deprotection).
| Synthesis Parameter | Primary Route: Anisole-First (Rieche) | Alternative Route: Benzaldehyde-First (Acetal) |
| Total Step Count | 2 Steps | 3 Steps |
| Overall Yield | ~55 - 65% | < 30% (Due to acetal cleavage in Step 2) |
| Regioselectivity | Absolute (Synergistic directing effects) | Moderate (Competing side reactions) |
| Key Reagents | TFAA, TiCl | Ethylene glycol, TFAA, AlCl |
| Scalability | High (Readily scaled to >50g) | Low (Deprotection yields complex mixtures) |
| Atom Economy | Moderate | Poor (Requires sacrificial protecting groups) |
Table 1: Quantitative and qualitative comparison of synthetic strategies for 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde.
References
-
Rieche, A., Gross, H., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern". Chemische Berichte. Available at:[Link]
-
RSC Advances (2018). "Applications of Friedel–Crafts reactions in total synthesis of natural products". Royal Society of Chemistry. Available at:[Link]
-
Common Organic Chemistry. "Rieche Formylation Conditions and Mechanism". Available at:[Link]
-
RSC Advances (2017). "Rieche formylation of carbon nanotubes – one-step and versatile functionalization route". Royal Society of Chemistry. Available at:[Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | 711-38-6 [chemicalbook.com]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Rieche formylation of carbon nanotubes – one-step and versatile functionalization route - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10525H [pubs.rsc.org]
Predictive Analytical Framework and ¹H NMR Spectral Elucidation of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Executive Summary
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity [1]. 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde serves as a highly functionalized, electron-deficient building block in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the high reactivity of its formyl and trifluoroacetyl moieties, rigorous structural verification of this intermediate is critical before downstream coupling.
This whitepaper provides an in-depth technical guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this molecule. By synthesizing empirical predictive models with standardized acquisition protocols, this document establishes a self-validating framework for analytical chemists and drug development professionals.
Structural Elucidation Strategy & Electronic Causality
The molecule features a central benzene scaffold substituted with three distinct functional groups: a methoxy group (-OCH₃) at C2, a formyl group (-CHO) at C1, and a trifluoroacetyl group (-COCF₃) at C5. The ¹H NMR spectrum is entirely dictated by the competing electronic effects of these substituents on the remaining aromatic protons (H3, H4, and H6).
Understanding the causality behind the chemical shifts requires analyzing the mesomeric (+M/-M) and inductive (+I/-I) effects:
-
The Methoxy Group (-OCH₃): Exerts a strong electron-donating +M effect, which significantly increases electron density at the ortho and para positions. This shields the adjacent H3 proton, driving its resonance upfield.
-
The Formyl Group (-CHO): Exerts a strong electron-withdrawing -M and -I effect. Furthermore, the magnetic anisotropy of the carbonyl double bond severely deshields the ortho protons. This drives the H6 proton downfield.
-
The Trifluoroacetyl Group (-COCF₃): The highly electronegative CF₃ group amplifies the electron-withdrawing nature of the adjacent carbonyl. This extreme -M/-I effect severely deshields both H4 (ortho to the group) and H6 (ortho to the group) [2].
Figure 1: Logical relationship of substituent electronic effects on aromatic proton chemical shifts.
Predictive ¹H NMR Spectral Data
Using established empirical increment rules for substituted benzenes[3], we can construct a highly accurate predictive model for the ¹H NMR spectrum in CDCl₃. The baseline shift for a benzene proton is 7.27 ppm. The table below summarizes the quantitative data, serving as the benchmark for experimental validation.
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Electronic Environment |
| -CHO (Formyl) | ~10.40 | Singlet (s) | N/A | 1H | Highly deshielded by the carbonyl oxygen and anisotropic effects. |
| H6 (Aromatic) | ~8.40 | Doublet (d) | J ≈ 2.0 | 1H | Deshielded by adjacent -CHO and -COCF₃ groups. Exhibits meta-coupling to H4. |
| H4 (Aromatic) | ~8.09 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H | Deshielded by -COCF₃. Exhibits ortho-coupling to H3 and meta-coupling to H6. |
| H3 (Aromatic) | ~7.14 | Doublet (d) | J ≈ 8.5 | 1H | Shielded by the +M effect of the adjacent -OCH₃ group. Exhibits ortho-coupling to H4. |
| -OCH₃ (Methoxy) | ~4.00 | Singlet (s) | N/A | 3H | Deshielded relative to alkanes due to the electronegative oxygen atom. |
Note: Trace long-range ¹H-¹⁹F coupling (⁴J or ⁵J < 1.0 Hz) from the CF₃ group may cause slight line broadening in the H4 and H6 signals on high-resolution (>600 MHz) instruments.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure analytical trustworthiness, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees reproducibility and quantitative accuracy.
Step 1: Sample Preparation
-
Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality & Validation: CDCl₃ is selected because it lacks exchangeable protons and provides a non-polar environment that minimizes solvent-solute hydrogen bonding, preserving the intrinsic chemical shifts. TMS provides an absolute internal reference at 0.00 ppm, validating the chemical shift axis.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample, lock onto the deuterium signal of CDCl₃, and execute automated gradient Z-shimming.
-
Causality & Validation: Precise shimming ensures magnetic field homogeneity across the sample volume. This is non-negotiable for resolving the fine meta-coupling (J ≈ 2.0 Hz) between H4 and H6. Poor shimming will merge the H4 doublet of doublets into an uninterpretable multiplet, invalidating the structural assignment.
Step 3: Acquisition Parameters
-
Action: Acquire a 1D proton spectrum (e.g., zg30 pulse program) at 298 K using a 400 MHz or 600 MHz spectrometer. Set the relaxation delay (D1) to 3–5 seconds and acquire 16 scans.
-
Causality & Validation: The aldehyde proton (-CHO) lacks nearby protons for efficient dipole-dipole relaxation, leading to a longer longitudinal relaxation time (T₁). A sufficient D1 delay ensures complete relaxation between pulses. If D1 is too short, the aldehyde signal will integrate to <1.00, breaking the quantitative validation of the spectrum.
Step 4: Spectral Processing and Internal Calibration
-
Action: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by manual phase and baseline correction.
-
Causality & Validation: Set the integration of the methoxy singlet (~4.00 ppm) strictly to 3.00 . This acts as the internal calibration metric. If the system is self-validating, the subsequent integration of H3, H4, H6, and the aldehyde proton must independently yield values of 1.00 ± 0.05 . Any deviation indicates either incomplete relaxation, impurity overlap, or structural misassignment.
Figure 2: Standardized self-validating workflow for 1H NMR acquisition and spectral processing.
Advanced Considerations: Orthogonal Validation via ¹⁹F NMR
While ¹H NMR provides the backbone of structural elucidation, the presence of the trifluoroacetyl group mandates orthogonal validation. Relying solely on ¹H NMR leaves a blind spot regarding the integrity of the CF₃ moiety, which could theoretically undergo hydrolysis or defluorination under harsh synthetic conditions.
It is highly recommended to run a complementary ¹⁹F NMR spectrum (proton-decoupled) on the same sample.
-
Expected Result: A sharp, intense singlet around -71.0 to -75.0 ppm (relative to CFCl₃ at 0.0 ppm), characteristic of a trifluoroacetyl group attached to an aromatic ring.
-
Causality: The 100% natural abundance and high gyromagnetic ratio of ¹⁹F make this acquisition rapid (often requiring only 4–8 scans). The lack of ¹⁹F-¹⁹F coupling in this specific molecule guarantees a clean singlet, providing immediate, definitive proof that the fluorinated moiety remains intact [1].
References
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)." Chemical Reviews, 114(4), 2432–2506. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data" (5th Ed.). Springer. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds" (8th Ed.). John Wiley & Sons. URL:[Link]
An In-depth Technical Guide to the Solubility of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde in Common Solvents
Executive Summary
5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a methoxy group, an aldehyde, and a trifluoroacetyl moiety imparts specific physicochemical properties that are crucial for its application in organic synthesis. A thorough understanding of its solubility is paramount for researchers in designing reaction conditions, developing purification strategies, and formulating for screening assays. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this novel compound is not yet widely published, this document outlines the underlying chemical principles that govern its solubility, provides a predictive assessment, and details rigorous, step-by-step protocols for its empirical determination using established laboratory techniques.
Introduction to 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Chemical Structure and Physicochemical Properties
5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a molecule characterized by a benzene ring substituted with three key functional groups:
-
2-methoxy group (-OCH₃): An electron-donating group that can act as a hydrogen bond acceptor.
-
1-benzaldehyde group (-CHO): A versatile functional group capable of a wide range of chemical transformations and can act as a hydrogen bond acceptor.
-
5-(2,2,2-Trifluoroacetyl) group (-COCF₃): A strong electron-withdrawing group due to the highly electronegative fluorine atoms. The trifluoromethyl group increases lipophilicity, while the adjacent carbonyl can act as a hydrogen bond acceptor.
The interplay of these groups dictates the molecule's overall polarity, crystal lattice energy, and potential for intermolecular interactions, which are the primary determinants of its solubility.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₇F₃O₃ | Based on structure |
| Molecular Weight | 232.16 g/mol | Based on structure |
| XLogP3 | ~2.0 - 3.0 | Computational estimation; the trifluoromethyl group increases lipophilicity.[1] |
| Hydrogen Bond Donors | 0 | No O-H or N-H bonds |
| Hydrogen Bond Acceptors | 3 (methoxy oxygen, aldehyde oxygen, carbonyl oxygen) | Based on structure |
| Physical Form | Likely a solid at room temperature | Similar substituted benzaldehydes are often solids. |
Significance in Research and Development
Substituted benzaldehydes are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The presence of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[3] Therefore, 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde serves as a valuable precursor for creating novel compounds with potentially enhanced biological activity.
Theoretical Framework and Predicted Solubility Profile
The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The guiding principle for predicting this behavior is the adage, "like dissolves like."[4]
Structural Analysis and Expected Solubility
-
Nonpolar Character: The aromatic ring provides a significant nonpolar, hydrophobic backbone.
-
Polar Character: The oxygen atoms in the methoxy, aldehyde, and trifluoroacetyl groups introduce polar characteristics and the capacity to accept hydrogen bonds.
-
Lipophilicity: The trifluoroacetyl group significantly enhances the lipophilicity (fat-solubility) of the molecule.
Based on this structure, we can predict the following solubility behavior:
-
Low Solubility in Water: The molecule lacks hydrogen bond donating groups and possesses a significant hydrophobic character, suggesting very poor aqueous solubility.
-
Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone should be effective at dissolving the compound. Their polarity can interact with the carbonyl and methoxy groups, while their organic nature accommodates the aromatic ring.
-
Moderate to Good Solubility in Alcohols: Solvents like Methanol, Ethanol, and Isopropanol can interact via dipole-dipole forces and can act as hydrogen bond donors to the compound's acceptor sites.
-
Moderate Solubility in Halogenated and Ethereal Solvents: Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF) are likely to be effective solvents due to their ability to solvate moderately polar organic compounds.
-
Low Solubility in Nonpolar Solvents: Solvents like Hexane and Toluene are unlikely to be effective, as they cannot sufficiently overcome the solute's crystal lattice energy by interacting with its polar functional groups.
Table 2: Predicted Qualitative Solubility of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water; Moderate in Alcohols | Lack of H-bond donors limits aqueous solubility; alcohols can solvate the polar groups. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | Strong dipole moments effectively solvate the polar functional groups. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Very Low | Insufficient polarity to interact with the solute's polar regions and break the crystal lattice. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity and organic character to solvate the molecule. |
| Ethers | Diethyl Ether, THF | Moderate | Ethers can act as H-bond acceptors and have sufficient organic character. |
Experimental Protocols for Quantitative Solubility Determination
For precise applications in research and development, experimental determination of solubility is essential.[5] The "shake-flask" method is the gold standard for measuring equilibrium solubility and involves generating a saturated solution by agitating an excess of the solid compound with the solvent for a prolonged period.[6] The concentration of the resulting clear solution is then determined analytically.
Core Experimental Workflow
The following diagram outlines the universal workflow for determining solubility quantitatively. The key divergence is the analytical technique used for quantification (e.g., UV-Vis Spectroscopy or HPLC).
Sources
Methodological & Application
Application Note & Protocol: Trifluoroacetylation of 2-Methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive, in-depth protocol for the trifluoroacetylation of 2-methoxybenzaldehyde. The reaction of aldehydes with trifluoroacetic anhydride (TFAA) is a facile process that proceeds via the formation of a geminal bis(trifluoroacetate) adduct. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines methods for characterization and purification. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, emphasizing safety, reproducibility, and a deep understanding of the reaction mechanism.
Introduction & Core Principles
Trifluoroacetylation is a versatile chemical transformation that involves the introduction of a trifluoroacetyl group (CF₃CO-). While commonly used for the protection of amines and alcohols, its reaction with aldehydes follows a distinct pathway.[1] Trifluoroacetic anhydride (TFAA) is an exceptionally reactive acylation reagent, primarily due to the strong inductive electron-withdrawing effect of its two trifluoromethyl groups, which renders the carbonyl carbons highly electrophilic.[2][3]
Unlike a simple protection reaction, the interaction of an aldehyde with TFAA leads to a nucleophilic addition at the carbonyl carbon. This process results in the formation of a stable geminal bis(trifluoroacetate) ester, effectively transforming the aldehyde functional group.[4] This application note details the procedure for this transformation using 2-methoxybenzaldehyde as a model substrate. Understanding this reaction is crucial for chemists who may encounter it as an intended transformation or a potential side reaction when using TFAA in the presence of aldehydes.
Reaction Mechanism & Rationale
The reaction proceeds through a two-step nucleophilic acyl substitution mechanism.
-
Initial Attack: The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride.
-
Intermediate Formation & Second Acylation: This initial attack, followed by rearrangement and elimination of a trifluoroacetate anion, forms an acylal intermediate. This intermediate is then rapidly acylated by another molecule of TFAA (or the trifluoroacetate anion attacks the activated intermediate) to yield the final geminal bis(trifluoroacetate) product.
The reaction is typically fast and efficient, often proceeding to completion at room temperature without the need for a catalyst.[4] The stability of the resulting product is attributed to the electron-withdrawing nature of the trifluoroacetyl groups.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step procedure for the trifluoroacetylation of 2-methoxybenzaldehyde.
Materials & Equipment
Reagents:
-
2-Methoxybenzaldehyde (≥98% purity)
-
Trifluoroacetic Anhydride (TFAA, ≥99% purity)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Magnetic stirrer
-
Rotary evaporator
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
FT-IR Spectrometer
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
Trifluoroacetic Anhydride (TFAA) is highly corrosive, toxic upon inhalation, and reacts violently with water to produce corrosive trifluoroacetic acid.[3]
-
All manipulations involving TFAA must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.
-
Ensure all glassware is dry to prevent a violent reaction with TFAA.
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: Dissolve 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Addition of TFAA: Using a syringe, slowly add trifluoroacetic anhydride (3.5 mL, 25.0 mmol, 2.5 equivalents) to the stirred solution over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting aldehyde spot should be consumed over time, and a new, typically less polar, product spot should appear. Alternatively, a small aliquot can be carefully concentrated and analyzed by ¹H NMR to check for the disappearance of the aldehyde proton signal (~10.4 ppm).
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess TFAA under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive; ensure the rotary evaporator is in a fume hood and consider using a cold trap.
-
Isolation: The resulting residue is the crude product, 1-(2-methoxyphenyl)-1,1-bis(2,2,2-trifluoroacetyloxy)methane. For many analytical purposes, this crude material is of sufficient purity. If further purification is needed, proceed to section 3.4.
Purification (Optional)
Purification can be challenging due to the product's sensitivity to moisture.
-
Vacuum Distillation: For larger scales, short-path vacuum distillation can be effective.[5] However, care must be taken to avoid thermal decomposition.
-
Column Chromatography: Chromatography on silica gel can be performed using a non-polar eluent system (e.g., hexanes/DCM). The silica gel should be dried beforehand, and the procedure should be performed quickly to minimize exposure to atmospheric moisture.
Data Presentation & Visualization
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Methoxybenzaldehyde | 136.15 | 10.0 | 1.0 | 1.36 g |
| Trifluoroacetic Anhydride | 210.03 | 25.0 | 2.5 | 3.5 mL |
| Dichloromethane (Solvent) | 84.93 | - | - | 20 mL |
Diagrams
Caption: Experimental workflow for trifluoroacetylation.
Characterization of the Product
The expected product is 1-(2-methoxyphenyl)-1,1-bis(2,2,2-trifluoroacetyloxy)methane .
-
¹H NMR (CDCl₃, 500 MHz):
-
δ ~7.5-7.8 (m, 2H, Ar-H)
-
δ ~7.0-7.2 (m, 2H, Ar-H)
-
δ ~7.4 (s, 1H, CH(OCOCF₃)₂) - Note: The aldehydic proton at ~10.4 ppm will be absent.[6]
-
δ ~3.9 (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ ~157.0 (q, C=O of CF₃CO₂)
-
δ ~155-160 (Ar C-O)
-
δ ~115.7 (q, J ≈ 286 Hz, CF₃)
-
δ ~110-140 (Aromatic Carbons)
-
δ ~85-95 (CH(OCOCF₃)₂) - Note: The aldehyde carbonyl carbon at ~190 ppm will be absent.
-
δ ~55.8 (-OCH₃)
-
-
¹⁹F NMR (CDCl₃, 470 MHz):
-
δ ~ -75.0 (s, 6F, 2 x CF₃)
-
-
FT-IR (neat, cm⁻¹):
-
Absence of aldehyde C-H stretch (~2850, 2750 cm⁻¹).
-
Absence of aldehyde C=O stretch (~1680 cm⁻¹).[7]
-
Appearance of very strong C=O stretch for trifluoroacetate ester (~1790-1810 cm⁻¹).
-
Strong C-O stretch (~1250-1100 cm⁻¹).
-
Trustworthiness & Concluding Remarks
The protocol described herein is designed for high reproducibility. The key to success lies in the strict adherence to anhydrous conditions due to the high reactivity of trifluoroacetic anhydride with water.[3] Monitoring the reaction is crucial to ensure complete conversion of the starting material. The provided spectroscopic data serves as a reliable reference for product verification. This transformation provides a robust method for modifying the aldehyde functional group, yielding a geminal bis(trifluoroacetate) that can be a useful intermediate for further synthetic manipulations.
References
-
Ternay, A. L., Jr., Deavenport, D., & Bledsoe, G. (1970). Products and Rates of Reaction of Trifluoroacetic Anhydride with Aldehydes. A Nuclear Magnetic Resonance Study. The Journal of Organic Chemistry. [Link]
-
Supporting Information for: Transient Directing Group Enabled Pd-catalyzed C–H Oxygenation of Benzaldehydes and Benzylic Amines. Royal Society of Chemistry. [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]
-
Kupryaszewska-Slesak, K., & Slesak, I. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
-
Kupryaszewska-Slesak, K., & Slesak, I. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. National Center for Biotechnology Information. [Link]
-
Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. [Link]
-
Norris, M. D. (2015). Trifluoroacetic Acid (TFA). Synlett. [Link]
-
Ternay, A., Jr., Deavenport, D., & Bledsoe, G. (1970). Products and Rates of Reaction of Trifluoroacetic Anhydride with Aldehydes. A Nuclear Magnetic Resonance Study. ACS Publications. [Link]
-
Panetta, C. A. (n.d.). Trifluoroacetylation of amines and amino acids under neutral, mild conditions. Organic Syntheses Procedure. [Link]
-
University of Regensburg. (n.d.). APPENDIX A Spectroscopic Data of Products from Chapter 2. [Link]
-
Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Chemistry Portal. [Link]
-
Corriu, R. J. P., Perz, R., & Reye, C. (1983). Fluoride ion-catalyzed reduction of aldehydes and ketones with hydrosilanes. Synthetic and mechanistic aspects and an application to the threo-directed reduction of .alpha.-substituted alkanones. The Journal of Organic Chemistry. [Link]
-
Janes, J., & Kreft, E. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society. [Link]
-
Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. ResearchGate. [Link]
-
Smith, S. R. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]
- Lee, et al. (2011). Trifluoroacetylation for amines.
- Jongsma, C. (1981). Process for the purification of benzaldehyde.
-
Jongsma, C. (1983). Method for the purification of benzaldehyde. European Patent Office. [Link]
- Jongsma, C. (1983). Process for the purification of benzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde . Incorporating a trifluoromethyl (-CF3) group into aromatic scaffolds is a critical strategy in drug design to improve metabolic stability and lipophilicity.
This document provides a deep dive into the mechanistic rationale, comparative synthetic routes, troubleshooting FAQs, and a field-validated protocol for the regioselective Friedel-Crafts acylation of 2-methoxybenzaldehyde.
I. Mechanistic Rationale & Regioselectivity
The most direct and atom-economical route to 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is the Friedel-Crafts acylation of 2-methoxybenzaldehyde using trifluoroacetic anhydride (TFAA) and a strong Lewis acid[1].
The success of this reaction relies on the synergistic directing effects of the pre-existing functional groups:
-
The Methoxy Group (-OCH3): A strongly activating, ortho/para-directing group. Due to steric hindrance at the ortho position (position 3), electrophilic attack is heavily favored at the para position (position 5)[2].
-
The Formyl Group (-CHO): A deactivating, meta-directing group. Position 5 is meta to the formyl group, meaning both substituents cooperatively direct the incoming trifluoroacetylium ion to the exact same carbon.
Caption: Synergistic directing effects of -OCH3 and -CHO groups driving regioselective acylation at C5.
II. Comparative Synthesis Routes
Before troubleshooting, it is essential to understand why the Friedel-Crafts approach is preferred over alternative formylation strategies.
| Synthesis Route | Starting Material | Reagents | Yield Potential | Pros | Cons |
| Route A: Friedel-Crafts Acylation | 2-Methoxybenzaldehyde | TFAA, AlCl3, DCM | 65 - 80% | Highly regioselective; inexpensive starting materials; single-step. | Requires excess Lewis acid; risk of demethylation if overheated. |
| Route B: Vilsmeier-Haack Formylation | 4-Methoxy-2,2,2-trifluoroacetophenone | POCl3, DMF | 40 - 60% | Avoids strong Lewis acids. | -CF3 group strongly deactivates the ring, leading to sluggish formylation and lower yields. |
| Route C: Halogen-Metal Exchange | 5-Bromo-2-methoxybenzaldehyde | Ethylene glycol, n-BuLi, Ethyl trifluoroacetate | 50 - 70% | Highly specific C-C bond formation. | Requires cryogenic conditions (-78 °C); requires aldehyde protection/deprotection steps. |
III. Troubleshooting FAQs
Q1: My conversion rate is extremely low (<20%) even after 24 hours of stirring. What is causing this?
Cause: Incomplete generation of the active electrophile due to Lewis acid sequestration. The starting material contains a formyl (-CHO) group, which is a moderate Lewis base. It will immediately coordinate with one full equivalent of your Lewis acid (e.g., AlCl3), forming a stable complex[3]. This coordination not only consumes the catalyst but also further deactivates the aromatic ring. Solution: You must use a stoichiometric excess of the Lewis acid. A minimum of 2.5 to 3.0 equivalents of AlCl3 is required: 1.0 eq to complex the aldehyde, 1.0 eq to activate the TFAA, and 0.5-1.0 eq to drive the reaction forward against the deactivating effect of the newly formed trifluoroacetyl group[4].
Q2: LC-MS analysis shows a significant M-14 peak, indicating cleavage of the methoxy group (demethylation). How can I prevent this?
Cause: Aluminum chloride (AlCl3) is a harsh Lewis acid that can readily cleave aryl methyl ethers to form the corresponding phenols, especially at elevated temperatures. Solution: Strict thermal control is paramount.
-
Perform the addition of the substrate at 0 °C to 5 °C .
-
Do not allow the reaction to exceed room temperature (20-25 °C) during the stirring phase.
-
If demethylation persists, consider switching to a slightly milder Lewis acid system, such as TiCl4, or using a mixture of TFA/TFAA if the substrate proves reactive enough without metal halides.
Q3: I am observing regioisomeric impurities (e.g., acylation at the 3-position or 4-position). How do I improve selectivity?
Cause: While the 5-position is electronically and sterically favored, the 3-position (ortho to the methoxy group) is also activated. Elevated temperatures push the reaction toward thermodynamic control, which can erode regioselectivity and promote over-acylation[4]. Solution:
-
Solvent Choice: Use a non-coordinating, bulky solvent like anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). This increases the steric bulk of the active electrophilic complex, heavily disfavoring attack at the sterically hindered 3-position (sandwiched between the methoxy and formyl groups).
-
Order of Addition: Pre-form the trifluoroacetylium ion by mixing AlCl3 and TFAA for 30 minutes before adding the 2-methoxybenzaldehyde.
Q4: The product degrades during the aqueous workup, and I am losing my aldehyde functionality. What is the correct quenching protocol?
Cause: Standard aqueous workups (e.g., pouring water directly into the reaction) can cause violent exothermic reactions with excess AlCl3. This localized heating, combined with rapid pH shifts, can cause the aldehyde to undergo Cannizzaro-type disproportionation or oxidation. Solution: Utilize a reverse quench . Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. This maintains a consistently low temperature and an acidic environment, preserving the formyl group and breaking up the aluminum emulsions for clean phase separation.
IV. Optimized Step-by-Step Protocol: Friedel-Crafts Acylation
This self-validating protocol is engineered to maximize the yield of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde while mitigating the risks of demethylation and incomplete conversion.
Reagents:
-
2-Methoxybenzaldehyde (1.0 eq, limiting reagent)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Anhydrous Aluminum Chloride (AlCl3) (2.8 eq)
-
Anhydrous Dichloromethane (DCM) (0.5 M relative to substrate)
Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge with N2.
-
Lewis Acid Suspension: Charge the flask with anhydrous DCM and AlCl3 (2.8 eq). Cool the suspension to 0 °C using an ice-water bath.
-
Electrophile Generation: Place TFAA (1.5 eq) in the addition funnel. Add it dropwise to the AlCl3 suspension over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the trifluoroacetylium complex.
-
Substrate Addition: Dissolve 2-Methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-22 °C). Stir for 6 to 8 hours. Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material spot should completely disappear.
-
Reverse Quench: Once complete, carefully pour the dark reaction mixture into a beaker containing vigorously stirred crushed ice and 1M HCl (approx. 10 mL/mmol of substrate). Stir for 15 minutes until the organic layer turns yellow/orange and the aqueous layer is clear.
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with saturated NaHCO3 (careful: gas evolution) and brine.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde.
Caption: Optimized step-by-step workflow for the regioselective synthesis of the target benzaldehyde.
VI. References
-
Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
ChemEurope. "Friedel-Crafts reaction." ChemEurope Encyclopedia. Available at:[Link]
Sources
Technical Support Center: Troubleshooting the Trifluoroacetylation of Anisaldehyde
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and byproduct profiles encountered during the trifluoroacetylation of anisaldehyde (p-methoxybenzaldehyde).
Due to the dual reactive sites on anisaldehyde—the electrophilic formyl carbon and the highly nucleophilic, methoxy-activated aromatic ring—researchers frequently encounter competing pathways. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure strict regiocontrol and high yields.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: My reaction shows complete consumption of anisaldehyde by TLC, but after workup, I only recover starting material. What happened?
Causality: You are likely observing the kinetic formation of a gem-bis(trifluoroacetate) (an acylal) rather than the desired Friedel-Crafts ring acylation. Trifluoroacetic anhydride (TFAA) is a potent electrophile. In the absence of a strong Lewis acid, the highly polarized formyl oxygen of anisaldehyde attacks TFAA, forming an oxocarbenium intermediate that traps a trifluoroacetate anion.
The Fix: This acylal byproduct is highly labile in water 1. During your aqueous workup, it rapidly hydrolyzes back to the starting anisaldehyde. To drive the thermodynamic Friedel-Crafts pathway (aromatic C-attack), you must use a strong Lewis acid (e.g.,
Q2: I used
Q3: How do I control the regioselectivity to prevent over-acylation? Causality: Regioselectivity is governed by the substrate's electronic effects. The methoxy group is a strong ortho/para director, while the formyl group is a deactivating meta director. Since the para position relative to the methoxy group is blocked by the formyl group, electrophilic attack is strictly directed to the position ortho to the methoxy group (yielding 3-trifluoroacetyl-4-methoxybenzaldehyde). Over-acylation only occurs if excessive thermal energy overcomes the deactivation caused by the first trifluoroacetyl group.
Part 2: Reaction Pathway Visualization
Logical pathways of kinetic vs. thermodynamic reactions in anisaldehyde trifluoroacetylation.
Part 3: Quantitative Data & Catalyst Optimization
To avoid the kinetic acylal byproduct, the choice and stoichiometry of the Lewis acid are critical. The table below summarizes the causality behind catalyst selection.
Table 1: Optimization of Lewis Acids for Friedel-Crafts Trifluoroacetylation
| Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Major Observed Species | Isolated Yield (%) |
| None (Neat TFAA) | 0 | 25 | 24 | gem-Bis(trifluoroacetate) | < 5 |
| 100 | 60 | 12 | Mixed (Acylal + Product) | 45 | |
| 110 | 0 to 25 | 6 | 3-Trifluoroacetyl-4-methoxybenzaldehyde | 68 | |
| 150 | 0 to 25 | 4 | 3-Trifluoroacetyl-4-methoxybenzaldehyde | 85 |
Note on Causality:
Part 4: Self-Validating Experimental Protocol
The following step-by-step methodology ensures the selective synthesis of 3-trifluoroacetyl-4-methoxybenzaldehyde while systematically eliminating the risk of haloform cleavage and acylal persistence.
Step 1: Substrate Preparation Dissolve anisaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
Step 2: Lewis Acid Activation
Carefully add anhydrous
Step 3: Electrophile Addition Add TFAA (1.2 equiv) dropwise over 15 minutes. Maintain the temperature at 0 °C for 1 hour, then allow the system to naturally warm to room temperature.
Step 4: Reaction Monitoring (Self-Validation)
Monitor the reaction via TLC. Crucial: Visualize using a UV lamp or an acidic p-anisaldehyde stain. Do not use basic stains (e.g.,
Step 5: Acidic Quench
Once the starting material is consumed (typically 2–4 hours), pour the reaction mixture into a vigorously stirred beaker of ice-cold 1M
Step 6: Isolation
Separate the organic layer, wash with brine, dry over anhydrous
Step 7: Spectroscopic Validation
Confirm the structure via NMR.
Self-validating experimental workflow for Friedel-Crafts trifluoroacetylation of anisaldehyde.
References
- Benchchem.
- Ethyl 3-(2,2,2-Trifluoroacetyl)
- National Institutes of Health (NIH) - PMC.
Sources
removal of unreacted reagents from 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Welcome to the technical support guide for the purification of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted reagents and byproducts following its synthesis. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve the highest possible purity for your compound.
Introduction: The Purification Challenge
The synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, typically achieved via a Friedel-Crafts acylation of 2-methoxybenzaldehyde with trifluoroacetic anhydride (TFAA), presents a multi-faceted purification challenge.[1][2][3][4] The reaction mixture commonly contains the starting material, excess acylating agent, the acidic byproduct trifluoroacetic acid (TFA), and the catalyst. Separating the desired product from these structurally similar and reactive species requires a systematic and well-understood approach. This guide provides a logical workflow and addresses the most frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary unreacted reagents and byproducts I need to remove from my crude product?
A1: Following a standard Friedel-Crafts acylation, your crude product mixture will likely contain several components that require removal:
-
Excess Trifluoroacetic Anhydride (TFAA): A highly reactive and corrosive acylating agent.[5][6] It is volatile (boiling point ~40°C) but readily hydrolyzes.[5][7]
-
Trifluoroacetic Acid (TFA): The hydrolysis product of TFAA.[8][9] It is a strong acid (pKa 0.23) and must be neutralized and removed.[9]
-
Unreacted 2-Methoxybenzaldehyde: The starting material, which can be difficult to separate from the product due to structural similarities.
-
Lewis Acid Catalyst (e.g., AlCl₃) or Protic Acid: The catalyst used to promote the reaction.
-
Reaction Solvent: Depending on the protocol, this could be dichloromethane (DCM), nitrobenzene, or another inert solvent.[10]
-
Oxidation Byproducts: The aldehyde functional group on both the starting material and the product can be susceptible to oxidation, forming the corresponding carboxylic acid (e.g., 2-Methoxy-5-(2,2,2-trifluoroacetyl)benzoic acid).[11]
Q2: What is the correct procedure for quenching the reaction and performing the initial workup?
A2: A proper quench is critical for safety and for simplifying the subsequent purification steps. The primary goal is to safely neutralize the highly reactive TFAA and the catalyst.
Causality: TFAA reacts violently with water to produce TFA and heat.[6][8] Therefore, the quench must be performed cautiously at a low temperature to control the exotherm. The Lewis acid catalyst (e.g., AlCl₃) also reacts exothermically with water.
Below is a standard, self-validating protocol for this crucial first step.
Caption: General workflow for the purification of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde.
Protocol 1: Reaction Quenching and Aqueous Workup
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This is essential to manage the heat generated during the quench.
-
Quenching: Slowly and carefully add crushed ice or ice-cold water to the reaction mixture with vigorous stirring.[12][13] Ensure adequate ventilation in a fume hood as acidic fumes may be generated.
-
Extraction: Once the reaction is fully quenched, transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) if not already the reaction solvent.
-
Acid Removal: Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: Add slowly to neutralize TFA and any remaining acidic catalyst residues. Self-Validation: Continue washing until gas evolution (CO₂) ceases, and then confirm the aqueous layer is basic (pH ≥ 8) with litmus paper. This ensures complete acid removal.[14]
-
Water: To remove any remaining bicarbonate solution.
-
Brine (Saturated NaCl solution): To break up any emulsions and begin the drying process.
-
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Q3: My product is pure by TLC, but the NMR shows residual trifluoroacetic acid (TFA). How can I remove it?
A3: TFA can be stubborn to remove completely, sometimes forming salts with basic impurities or being retained during evaporation.
Expert Insight: A common and effective method is azeotropic removal. Dissolve the crude product in a solvent like toluene and evaporate it under reduced pressure. Repeating this process 2-3 times helps to co-distill the residual TFA.[15] If the product is an amine salt of TFA, a basic wash as described in Protocol 1 is necessary to break the salt and extract the free amine into the organic layer.[14]
Q4: How do I choose between recrystallization and column chromatography to separate the product from unreacted 2-methoxybenzaldehyde?
A4: The choice depends on the scale of your reaction, the impurity profile, and the resources available. Both methods are viable but have distinct advantages.
Data Presentation: Comparison of Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Differential adsorption onto a stationary phase.[16] | Differential solubility in a chosen solvent at different temperatures.[17] |
| Best For | Complex mixtures, unknown impurities, or when very high purity (>99%) is required.[18] | Larger scale purification (grams to kgs) where impurities have different solubility profiles. |
| Advantages | High resolution; can separate compounds with very similar polarities. | Scalable, lower solvent consumption, often faster for large quantities. |
| Disadvantages | Can be slow, requires large solvent volumes, potential for product decomposition on acidic silica gel.[19] | Yield can be lower if the product has some solubility in the cold solvent; requires finding a suitable solvent system.[18][20] |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: The key is finding a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold.[17][21] For an aromatic ketone-aldehyde, good starting points are ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Test small amounts in vials first.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves.[17]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[20]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold recrystallization solvent to remove surface impurities.
-
Drying: Dry the purified crystals under vacuum. Self-Validation: Check the melting point of the crystals and run an analytical sample (TLC, NMR) to confirm purity.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product.[18]
-
Column Packing: Pack a column with silica gel (230-400 mesh) using your chosen eluent system, ensuring no air bubbles are trapped.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column. This often improves resolution.[22]
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Self-Validation: Analyze the combined fractions by NMR to confirm purity and structure.
Q5: I have persistent issues with product decomposition during silica gel chromatography. What can I do?
A5: Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel.[19]
Troubleshooting Steps:
-
Neutralize the Eluent: Add a small amount (~0.5-1%) of a non-nucleophilic base like triethylamine to your eluent system to neutralize the silica surface.
-
Use a Different Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less acidic than silica.
-
Minimize Residence Time: Use flash chromatography with positive pressure to move the compound through the column more quickly, reducing its contact time with the stationary phase.
Caption: Troubleshooting common purification issues.
References
- Trifluoroacetic Anhydride Chemical Behavior & Reactivity.
- Quenching Reactive Substances. KGROUP.
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
- Trifluoroacetic anhydride. Grokipedia.
- Technical Support Center: Purification of Sulfonated Arom
- Purification of 4-(Hexyloxy)
- How can I remove TFA in a product?
- Purification techniques for 2-(Trifluoroacetyl)cyclopentanone. Benchchem.
- Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
- Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
- EAS Reactions (3)
- Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride. Benchchem.
- Methyl Ester. Organic Syntheses Procedure.
- Trifluoroacetic Acid (TFA). Thieme Chemistry.
- Separation of Benzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- Column Chrom
- Is it possible to purify aldehyde by column?
- Friedel Crafts Acylation And Alkyl
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit.
- Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry.
- Friedel–Crafts Acyl
- Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
- Understanding the Properties and Handling of Trifluoroacetic Anhydride. NINGBO INNO PHARMCHEM CO.,LTD.
- Lab 1-Recrystalliz
- Organic Syntheses Procedure. Organic Syntheses.
- 2-Methoxy-5-(2,2,2-trifluoroacetyl)benzoic acid. ChemScene.
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Validation & Comparative
Comparative Reactivity Guide: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde in Organic Synthesis
For drug development professionals and synthetic chemists, selecting the right functionalized building block is critical for optimizing reaction kinetics and yield. 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde presents a fascinating case study in physical organic chemistry. It features a highly polarized "push-pull" electronic system that dictates its behavior in nucleophilic addition reactions (such as reductive aminations, Wittig reactions, and Knoevenagel condensations).
This guide objectively compares its reactivity profile against standard benzaldehyde derivatives, providing the mechanistic causality behind its performance and a self-validating experimental protocol to quantify these differences.
Electronic Architecture & Mechanistic Causality
The reactivity of any benzaldehyde derivative towards nucleophiles is fundamentally governed by the electrophilicity of its formyl (-CHO) carbon. This electrophilicity is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is modulated by the electronic effects of the ring substituents.
In 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, the formyl group is caught in an electronic tug-of-war:
-
The Deactivating Methoxy Group (-OCH₃): Positioned ortho (position 2) to the formyl group, the methoxy oxygen donates electron density into the aromatic ring via resonance (+M effect). This raises the LUMO energy of the formyl carbon, making it less susceptible to nucleophilic attack ([1]).
-
The Activating Trifluoroacetyl Group (-COCF₃): Positioned meta (position 5) to the formyl group, this moiety is an exceptionally potent electron-withdrawing group (EWG). The highly electronegative fluorine atoms create a profound inductive withdrawal (-I effect) that strips electron density from the ring[2]. This effect significantly lowers the LUMO of the formyl carbon, accelerating nucleophilic attack[3].
Because the trifluoroacetyl group is such a powerful EWG, its activating effect outcompetes the deactivating resonance of the methoxy group, resulting in a net highly reactive formyl center.
Electronic push-pull dynamics dictating the electrophilicity of the formyl reaction center.
Comparative Reactivity Matrix
To contextualize the reactivity of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, we compare it against baseline and mono-substituted analogs. The data below reflects relative reaction rates for standard imine formation (the rate-determining step in reductive amination).
| Benzaldehyde Derivative | Substituent 1 (vs. -CHO) | Substituent 2 (vs. -CHO) | Net Electronic Effect on -CHO | Relative Reactivity ( |
| Benzaldehyde | None | None | Baseline | 1.0x |
| 2-Methoxybenzaldehyde | -OCH₃ (ortho) | None | Strongly Donating (+M) | ~ 0.4x (Sluggish) |
| 4-(Trifluoromethyl)benzaldehyde | -CF₃ (para) | None | Strongly Withdrawing (-I, -M) | > 5.0x (Highly Reactive)[4] |
| 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde | -OCH₃ (ortho) | -COCF₃ (meta) | Push-Pull (Net Withdrawing) | ~ 3.5x (Very Reactive) |
Expert Insight: The Chemoselectivity Trap
While the formyl group is highly reactive, the -COCF₃ ketone is also an extreme electrophile[2]. A common pitfall for researchers is unintended nucleophilic attack at the trifluoroacetyl ketone, leading to stable hemiacetals or hydrates. When designing syntheses, sterically unhindered nucleophiles (like primary amines) will generally favor the formyl group due to steric accessibility, but moisture must be strictly excluded to prevent hydration of the -COCF₃ moiety.
Self-Validating Kinetic Protocol: In-Situ NMR Profiling
Traditional methods of measuring reaction rates (like isolating products via silica gel chromatography) are flawed when studying imines, as they readily hydrolyze on silica. To ensure trustworthiness and true comparative data, a self-validating in-situ ¹H NMR kinetic assay is required. This protocol measures the exact conversion rate without external workup interference.
Self-validating in-situ NMR workflow for determining relative aldehyde reactivity.
Step-by-Step Methodology
Objective: Determine the pseudo-first-order rate constant (
-
Preparation of Internal Standard: Prepare a 0.05 M stock solution of 1,3,5-trimethoxybenzene in dry CD₃CN. Causality: This standard is chosen because its aromatic protons appear as a sharp singlet at ~6.1 ppm, which will not overlap with the aldehyde (~10.2 ppm) or imine (~8.5 ppm) peaks.
-
Substrate Preparation: In a standard 5 mm NMR tube, dissolve 0.1 mmol of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde in 0.5 mL of the internal standard CD₃CN solution.
-
Baseline Acquisition: Insert the tube into a 400 MHz (or higher) NMR spectrometer at 298 K. Acquire a baseline ¹H NMR spectrum. Accurately integrate the formyl proton against the 6.1 ppm standard peak to establish
. -
Reaction Initiation: Prepare a separate solution of 0.1 mmol p-anisidine in 0.1 mL of dry CD₃CN. Eject the NMR tube, rapidly inject the amine solution, invert twice to mix, and immediately re-insert into the spectrometer.
-
Kinetic Array Acquisition: Execute a pre-programmed pseudo-2D NMR array (e.g., using the pad macro on Bruker systems). Acquire one scan every 30 seconds over a 60-minute period.
-
Data Processing: Extract the integral of the decaying formyl proton peak for each time point (
). Plot against time. The negative slope of the resulting linear regression represents the rate constant ( ), allowing for direct, objective comparison against other benzaldehydes.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]
Sources
spectral data comparison for 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde isomers
In the synthesis of advanced fluorinated pharmaceuticals, 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde serves as a highly sought-after electrophilic building block. The incorporation of the trifluoroacetyl (TFA) group is a proven strategy to modulate the lipophilicity and metabolic stability of drug candidates. However, during synthesis—typically via Friedel-Crafts acylation of 2-methoxybenzaldehyde or directed ortho-metalation—alternative regioisomers such as the 3-TFA and 4-TFA derivatives frequently emerge as byproducts.
For drug development professionals, the rigorous spectral differentiation of these regioisomers is a critical quality control step, as isomeric impurities directly impact the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of the spectral data (NMR, GC-MS, and IR) for these isomers, grounded in field-proven methodologies and mechanistic causality.
Orthogonal Analytical Strategy
Relying on a single spectroscopic method for isomer differentiation is a common analytical pitfall. For instance, while Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity for detecting the trifluoroacetyl moiety,1[1]. Therefore, GC-MS must be orthogonally paired with Multinuclear NMR (¹H and ¹⁹F), which is acutely sensitive to the spatial and electronic topology of the aromatic ring.
Figure 1: Orthogonal analytical workflow for unambiguous regioisomer identification.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. The resulting data inherently proves the integrity of the sample preparation and instrument calibration.
Multinuclear NMR (¹H and ¹⁹F)
-
Causality: ¹H NMR resolves the regiochemistry via scalar coupling constants (J-values), while ¹⁹F NMR probes the electronic environment of the CF₃ group.
-
Step-by-Step Methodology:
-
Dissolve 15 mg of the highly pure isomeric mixture in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 0.03% v/v Tetramethylsilane (TMS) as the ¹H internal standard (δ 0.00 ppm) and 1.0 μL of Hexafluorobenzene (C₆F₆) as the ¹⁹F internal reference (δ -164.9 ppm).
-
Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration).
-
Acquire ¹⁹F spectra at 376 MHz (64 scans, with ¹H decoupling to remove long-range F-H couplings).
-
-
Self-Validation Check: 2[2]. Any deviation indicates sample degradation (e.g., oxidation to the benzoic acid).
GC-EI-MS (70 eV)
-
Causality: Electron ionization at 70 eV standardizes the fragmentation energy, ensuring reproducibility across different quadrupole mass analyzers.
-
Step-by-Step Methodology:
-
Dilute the sample to 1.0 mg/mL in GC-grade dichloromethane.
-
Inject 1.0 μL into a GC equipped with an Equity-5 or HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
-
Set the injector to 250°C with a split ratio of 50:1.
-
Temperature program: Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min).
-
-
Self-Validation Check: The total ion chromatogram (TIC) must show baseline resolution between isomeric peaks. The presence of the molecular ion [M]⁺ at m/z 232 validates the intact volatilization of the analyte.
FT-IR Spectroscopy (ATR)
-
Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the carbonyl stretching region.
-
Step-by-Step Methodology:
-
Clean the diamond ATR crystal with isopropanol and allow it to dry.
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately before sample loading.
-
Apply 2-3 mg of the neat solid or liquid sample directly onto the crystal and apply uniform pressure.
-
Acquire the sample spectrum (32 scans, 4000-400 cm⁻¹).
-
-
Self-Validation Check: The baseline must be flat above 3000 cm⁻¹, and the absence of a broad O-H stretch (~3400 cm⁻¹) confirms the sample is free of water or carboxylic acid degradants.
Spectral Data Comparison
Table 1: ¹H and ¹⁹F NMR Chemical Shifts (in CDCl₃)
| Isomer | ¹H NMR (Aromatic Region, δ ppm) | ¹H NMR (Aldehyde, δ ppm) | ¹⁹F NMR (δ ppm) |
| 5-(TFA)-2-methoxybenzaldehyde | 8.2 (d, J=2.2 Hz, H-6), 8.1 (dd, J=8.8, 2.2 Hz, H-4), 7.1 (d, J=8.8 Hz, H-3) | 10.45 (s) | -71.5 |
| 4-(TFA)-2-methoxybenzaldehyde | 7.9 (d, J=8.0 Hz, H-6), 7.5 (dd, J=8.0, 1.5 Hz, H-5), 7.4 (d, J=1.5 Hz, H-3) | 10.50 (s) | -72.1 |
| 3-(TFA)-2-methoxybenzaldehyde | 8.0 (dd, J=7.8, 1.8 Hz, H-4), 7.9 (dd, J=7.8, 1.8 Hz, H-6), 7.3 (t, J=7.8 Hz, H-5) | 10.40 (s) | -73.8 |
Table 2: GC-EI-MS Principal Fragment Ions (70 eV)
| Isomer | [M]⁺ (m/z) | [M-CF₃]⁺ (m/z) | [M-CHO]⁺ (m/z) | Base Peak |
| 5-(TFA) | 232 | 163 | 203 | 163 |
| 4-(TFA) | 232 | 163 | 203 | 163 |
| 3-(TFA) | 232 | 163 | 203 | 163 |
Table 3: FT-IR Carbonyl Stretching Frequencies (cm⁻¹)
| Isomer | Aldehyde C=O | Trifluoroacetyl C=O |
| 5-(TFA) | 1685 | 1715 |
| 4-(TFA) | 1690 | 1720 |
| 3-(TFA) | 1695 | 1725 |
Mechanistic Causality of Spectral Variations
1. ¹H NMR Splitting Patterns (Regiochemistry Confirmation) The 5-(TFA) isomer is a 1,2,4-trisubstituted benzene. The H-6 proton is flanked by the aldehyde and the TFA group, making it highly deshielded (δ ~8.2 ppm) and appearing as a meta-coupled doublet (J ~2.2 Hz). In contrast, the 3-(TFA) isomer is 1,2,3-trisubstituted, yielding a distinct triplet for the H-5 proton (J ~7.8 Hz) due to two ortho neighbors. This scalar coupling is the most definitive proof of regiochemistry.
2. ¹⁹F NMR Shielding Effects The chemical shift of the TFA group is highly modulated by the substrate topology and electronic environment. 3[3]. In the 5-isomer, the TFA group is para to the electron-donating methoxy group. Resonance donation increases electron density at the para position, slightly shielding the fluorine nucleus compared to the 4-isomer, where the TFA group is meta to the methoxy and lacks direct resonance shielding.
3. GC-MS Fragmentation Pathways Under 70 eV electron ionization, 4[4]. This is driven by the stability of the resulting acylium ion and the favorable loss of the stable •CF₃ radical (69 Da), resulting in a base peak at m/z 163. Because this pathway is shared across all regioisomers, their mass spectra are nearly indistinguishable, reinforcing the necessity of orthogonal NMR analysis.
Figure 2: GC-EI-MS α-cleavage fragmentation pathway of trifluoroacetyl-methoxybenzaldehydes.
References
- Title: GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA)
- Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Press URL
- Title: Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry Source: ResearchGate / International Journal of Spectroscopy URL
- Source: Chiang Mai University (CMU.ac.th)
Sources
A Definitive Guide to the Structural Validation of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde: An X-ray Crystallography-Centric Comparison
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical juncture in the synthesis and discovery pipeline. The introduction of fluorine atoms and specifically the trifluoroacetyl group can dramatically alter a molecule's conformational preferences, intermolecular interactions, and ultimately, its biological activity. This guide provides an in-depth technical analysis of the structural validation of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, a compound of interest due to its potential as a versatile building block in medicinal chemistry.
We will focus on single-crystal X-ray crystallography (SC-XRD) as the primary method for absolute structure determination, providing unparalleled atomic-level resolution. Furthermore, we will objectively compare this "gold standard" technique with essential spectroscopic methods—NMR, Mass Spectrometry, and IR—that provide complementary and often indispensable data for a comprehensive structural elucidation.
The Foundation: Synthesis and Crystallization
Before any structural analysis can begin, the target compound must be synthesized and, for X-ray crystallography, coaxed into forming high-quality single crystals. The purity of the synthesized compound is paramount for successful crystallization.
A plausible synthetic route involves the Friedel-Crafts acylation of 2-methoxybenzaldehyde. The electron-donating methoxy group directs electrophilic substitution to the para position (position 5), which is sterically favored over the ortho position.
Experimental Protocol 1: Synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxybenzaldehyde (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), to the stirred solution.
-
Acylation: Add trifluoroacetic anhydride (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: Single Crystal Growth
Obtaining crystals suitable for X-ray diffraction is often a process of methodical screening of conditions.
-
Solvent Selection: Dissolve the purified compound (~10-20 mg) in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or ethanol).
-
Slow Evaporation: Leave the vial loosely covered in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger, sealed chamber that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the solution will reduce the compound's solubility, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least one dimension) have formed, carefully harvest them using a loop and mount them for X-ray analysis.[1]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides the most definitive evidence of a molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.[2]
Experimental Protocol 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[3]
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic coordinates and displacement parameters to improve the fit. The quality of this fit is monitored by the R-factor and R-free values.[4]
-
Validation: The final structure is validated using software like PLATON or the IUCr's checkCIF service to ensure geometric consistency and identify any potential issues with the model.[3]
Data Presentation: Crystallographic Data
The following table presents representative crystallographic data that would be expected for a small organic molecule like 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₀H₇F₃O₃ | Confirms the elemental composition in the crystal. |
| Formula Weight | 232.16 g/mol | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.8 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 975 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100(2) | The temperature at which data was collected. |
| R-factor / R-free (%) | R₁ = 4.5 / wR₂ = 11.0 | R-factor indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.[4] |
A Comparative Analysis: Alternative & Complementary Techniques
While SC-XRD provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a full characterization, for confirming the structure in solution, and for instances where suitable crystals cannot be grown.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in the solution state.[3]
-
¹H NMR: Would confirm the presence of the aldehyde proton (~10.5 ppm), the three distinct aromatic protons (with predictable splitting patterns and chemical shifts influenced by the methoxy, aldehyde, and trifluoroacetyl groups), and the methoxy group protons (~3.9 ppm).[5][6]
-
¹³C NMR: Would show distinct signals for the carbonyl carbons of the aldehyde and ketone, the aromatic carbons (with quaternaries being weaker), and the methoxy carbon. The carbon of the trifluoroacetyl group would appear as a quartet due to coupling with the three fluorine atoms.[5][7]
-
¹⁹F NMR: Would show a singlet for the three equivalent fluorine atoms of the -CF₃ group.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.[8]
-
Expected Data: For C₁₀H₇F₃O₃, the molecular ion peak [M]⁺ would be observed at m/z 232.16. Key fragments would likely arise from the loss of the trifluoroacetyl group (-COCF₃) or cleavage of the methoxy group (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[3][9]
-
Expected Data: Characteristic strong absorption bands would be observed for the C=O stretches of the aldehyde (~1700 cm⁻¹) and the trifluoroacetyl ketone (~1720 cm⁻¹). Aromatic C-H bends and C=C stretches would appear in the 1600-1400 cm⁻¹ region, and strong C-F stretching bands would be visible around 1200-1100 cm⁻¹.
Comparative Summary of Techniques
| Technique | Sample Phase | Information Yield | Resolution | Key Limitation |
| Single-Crystal XRD | Solid (single crystal) | Absolute 3D structure, bond lengths/angles, packing[2] | Atomic (<1 Å) | Requires high-quality single crystals[10] |
| NMR Spectroscopy | Liquid (solution) | Atomic connectivity, chemical environment, stereochemistry[3] | Atomic | Requires soluble sample, less sensitive |
| Mass Spectrometry | Gas (ionized) | Molecular weight, elemental formula (HRMS), fragmentation[8] | Molecular | Does not provide 3D structural information |
| Infrared Spectroscopy | Solid, Liquid, Gas | Presence of functional groups[3] | Molecular (functional group level) | Provides no connectivity information |
Conclusion
The structural validation of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde exemplifies the synergistic relationship between modern analytical techniques. While single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure, its application is contingent on the formation of suitable crystals. Spectroscopic methods, particularly NMR, are indispensable for confirming the molecular structure in the solution phase and for providing a complete characterization. Together, these techniques form a self-validating system, ensuring the scientific integrity required for advanced research and development.
References
- Title: Small Molecule X‐ray Crystal Structures at a Crossroads Source: Google Cloud URL
- Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications Source: ACS Publications URL
- Title: Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem Source: Benchchem URL
- Title: XFELs make small molecule crystallography without crystals possible - Chemistry World Source: Chemistry World URL
- Title: Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH Source: NIH URL
- Title: A Technical Guide to the Applications of 3-(Trifluoromethyl)
- Title: A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives - Benchchem Source: Benchchem URL
- Title: Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)
- Title: Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC Source: NIH URL
- Title: Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis Source: Google Cloud URL
- Title: Review x Ray crystallography Source: Google Cloud URL
- Title: (PDF)
- Title: Protein X-Ray Structure Validation: Key Criteria Source: Google Cloud URL
- Title: Electronic Supplementary Information - Rsc.
- Title: Solved 9. The IH NMR spectrum of 2-methoxybenzaldehyde is | Chegg.
Sources
- 1. greeley.org [greeley.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. rsc.org [rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde vs starting materials
Spectroscopic Analysis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde vs. Starting Materials: A Comparative Guide
As the demand for fluorinated building blocks in medicinal chemistry accelerates, the precise synthesis and structural validation of compounds like 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde have become critical. The introduction of a trifluoroacetyl (-COCF
This guide provides an authoritative, comparative analysis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde against its starting material, 2-methoxybenzaldehyde[1]. By examining the mechanistic rationale of its synthesis and deconstructing its spectroscopic profile (NMR, FTIR, and MS), researchers can establish a self-validating framework for structural confirmation.
Mechanistic Rationale: Regioselective Acylation
The synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde relies on a highly regioselective Friedel-Crafts acylation[2]. When 2-methoxybenzaldehyde is treated with trifluoroacetic anhydride (TFAA) and a Lewis acid, the position of electrophilic attack is dictated by the competing electronic effects of the existing substituents:
-
The Methoxy Group (-OCH
) : A strong -donating group that activates the ring and directs electrophiles to the ortho and para positions. -
The Formyl Group (-CHO) : A strong electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position.
Position 5 is simultaneously para to the activating methoxy group and meta to the deactivating formyl group. This synergistic directing effect ensures that the trifluoroacylium ion exclusively attacks at C5, preventing unwanted polyacylation or isomeric mixtures.
Fig 1: Synergistic directing effects of -OCH3 and -CHO groups driving C5 regioselectivity.
Experimental Protocol: Synthesis & Isolation
To guarantee reproducibility, the following protocol utilizes a stoichiometric excess of Lewis acid. Causality : Because the starting material contains two Lewis basic oxygen atoms (the methoxy and formyl oxygens), they will coordinate with the catalyst, effectively neutralizing a portion of it. A minimum of 2.5 equivalents of AlCl
Step-by-Step Methodology:
-
Preparation : Flame-dry a 100 mL round-bottom flask. Add 2-methoxybenzaldehyde (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL) under a strict nitrogen atmosphere.
-
Catalyst Activation : Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl
, 2.5 eq) in portions to prevent an uncontrolled exotherm. -
Acylation : Dropwise add trifluoroacetic anhydride (TFAA, 1.5 eq). The TFAA reacts with AlCl
to generate the highly electrophilic trifluoroacylium ion in situ. -
Reaction Progression : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material spot (R
~0.42) is fully consumed[3]. -
Quenching & Extraction : Carefully pour the reaction mixture over crushed ice and 1M HCl (50 mL) to hydrolyze the aluminum complexes. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification : Purify the crude residue via silica gel flash chromatography to yield the pure fluorinated product.
Spectroscopic Validation & Comparative Analysis
The structural confirmation of the product relies on tracking the loss of symmetry and the introduction of distinct spin-spin couplings caused by the fluorine atoms.
Fig 2: Multi-modal spectroscopic workflow for structural validation of the fluorinated product.
H NMR Comparative Data (400 MHz, CDCl )
The most obvious indicator of a successful reaction is the transformation of the aromatic region from a 4-proton system to a 1,2,4-trisubstituted 3-proton system[3].
| Proton Position | 2-Methoxybenzaldehyde ( | 5-(Trifluoroacetyl)... ( | Multiplicity & Causality |
| -CHO | ~10.47 | ~10.45 | Singlet . Minimal change; structurally distant from the C5 substitution site. |
| H3 | ~6.98 | ~7.10 | Doublet ( |
| H4 | ~7.55 | ~8.20 | Doublet of doublets ( |
| H5 | ~7.05 | Absent | N/A . The disappearance of this triplet confirms substitution at the C5 position. |
| H6 | ~7.82 | ~8.40 | Doublet ( |
| -OCH | ~3.93 | ~4.05 | Singlet . Mild deshielding from the overall reduction in ring electron density. |
C & F NMR Highlights
The introduction of the trifluoroacetyl group creates a self-validating
| Nucleus / Feature | Starting Material ( | Product ( | Causality & Coupling Dynamics |
| ~189.0 | ~188.5 | Remains a sharp singlet; unaffected by C-F coupling. | |
| N/A | ~179.0 | Quartet ( | |
| N/A | ~116.0 | Quartet ( | |
| N/A | ~ -71.5 | Sharp Singlet . Integrates to 3F. No adjacent protons exist to cause heteronuclear splitting. |
FTIR & GC-MS Profiling
Vibrational spectroscopy and mass spectrometry provide orthogonal validation of the functional groups and molecular weight.
| Technique | Feature | Starting Material | Product | Causality |
| FTIR | C=O Stretch | ~1680 cm | ~1685 cm | Appearance of a second, higher-frequency carbonyl stretch corresponding to the highly electrophilic fluorinated ketone. |
| FTIR | C-F Stretch | N/A | ~1150 – 1200 cm | Broad, intense bands emerge due to the strong dipole moment of the newly formed C-F bonds. |
| GC-MS | Molecular Ion (M | m/z 136 | m/z 232 | Reflects the addition of the -COCF |
| GC-MS | Base Peak / Frag. | m/z 119 [M-OH] | m/z 163 [M-CF | The product undergoes characteristic |
Conclusion
The transition from 2-methoxybenzaldehyde to 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a textbook demonstration of synergistic directing effects in electrophilic aromatic substitution. By cross-referencing the loss of the C5 proton in
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
